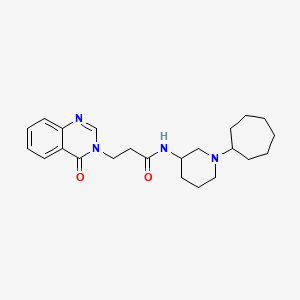![molecular formula C11H12N6O3 B3888548 4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE](/img/structure/B3888548.png)
4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE
Übersicht
Beschreibung
4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE is a complex organic compound that features a nitro group and a tetrazole ring attached to a phenyl ring, which is further connected to a morpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE typically involves multiple steps, starting from commercially available precursors. One common route includes the nitration of a suitable phenyl precursor, followed by the introduction of the tetrazole ring through cyclization reactions. The final step involves the attachment of the morpholine group under controlled conditions to ensure the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for nitration and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of high-energy materials due to its energetic properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific functional properties, such as sensors and catalysts.
Wirkmechanismus
The mechanism of action of 4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the tetrazole ring can engage in hydrogen bonding and coordination with metal ions. These interactions can modulate biological pathways and chemical processes, making the compound versatile in its applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT): Another nitrogen-rich energetic material with similar thermal stability and low sensitivity.
4-Nitro-5-dinitromethyl-1,2,3-triazole (H2NDNMT): A triazole-based energetic compound with higher density and better detonation performance.
Uniqueness
4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE is unique due to its combination of a nitro group, a tetrazole ring, and a morpholine moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications, from energetic materials to pharmaceuticals.
Eigenschaften
IUPAC Name |
4-[4-nitro-2-(2H-tetrazol-5-yl)phenyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O3/c18-17(19)8-1-2-10(16-3-5-20-6-4-16)9(7-8)11-12-14-15-13-11/h1-2,7H,3-6H2,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEBQUJJBWYIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-CHLORO-5-[(4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID](/img/structure/B3888466.png)
![N'-[(2-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3888470.png)
![5-methyl-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3888476.png)
![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-3-hydroxybenzohydrazide](/img/structure/B3888481.png)

![N-[(Z)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B3888491.png)

![1-[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one](/img/structure/B3888503.png)
![2-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B3888520.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine-2-carboxylate](/img/structure/B3888535.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B3888556.png)
methanone](/img/structure/B3888572.png)
![4-[(2,3-dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3888573.png)
![N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-(oxolan-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B3888575.png)
